2-(Difluoromethyl)benzo[h]chromen-4-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities and structural versatility. This compound features a difluoromethyl group, which enhances its chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound can be classified under the broader category of chromone derivatives, specifically as a benzochromenone due to the presence of a benzene ring fused to the chromene structure.
The synthesis of 2-(Difluoromethyl)benzo[h]chromen-4-one can be achieved through various methods. One notable approach involves the reaction of 2-(polyfluoroalkyl)chromones with 4-alkyl-3-cyanocoumarins in the presence of a base such as triethylamine. This one-pot synthesis typically yields functionalized benzo[c]coumarin derivatives, indicating that similar methodologies could be adapted for synthesizing 2-(Difluoromethyl)benzo[h]chromen-4-one .
Another effective synthetic route is based on multicomponent reactions involving substituted resorcinols and malononitriles, which can lead to the formation of chromenes under mild conditions. The use of organocatalysts has also been explored to enhance yields and reduce environmental impact during the synthesis process .
The technical details surrounding these synthesis methods often include controlling reaction parameters such as temperature, solvent choice, and catalyst concentration to optimize yields. For instance, using dichloromethane as a solvent has been shown to facilitate the formation of desired products in good yields when combined with appropriate catalysts .
The molecular structure of 2-(Difluoromethyl)benzo[h]chromen-4-one consists of a chromene backbone with a difluoromethyl substituent at the 2-position and a carbonyl group at the 4-position. The presence of these functional groups contributes to its unique chemical properties.
The molecular formula for 2-(Difluoromethyl)benzo[h]chromen-4-one is CHFO, with a molecular weight of approximately 224.19 g/mol. The compound's structure can be visualized using computational chemistry software or through X-ray crystallography methods, which provide insights into bond lengths and angles critical for understanding its reactivity.
2-(Difluoromethyl)benzo[h]chromen-4-one can participate in various chemical reactions typical for chromenones, including nucleophilic additions, electrophilic substitutions, and cycloadditions. The difluoromethyl group may influence the reactivity patterns compared to other substituents due to its electronegative nature.
For example, reactions involving nucleophiles such as amines or alcohols could lead to the formation of new derivatives through substitution at the carbonyl carbon. Additionally, the compound may undergo photochemical reactions that exploit its chromophoric properties, making it suitable for applications in photodynamic therapy or as a fluorescent probe .
The mechanism of action for compounds like 2-(Difluoromethyl)benzo[h]chromen-4-one often involves interactions at a molecular level with biological targets. For instance, chromenones have been studied for their role in inhibiting specific enzymes or modulating signaling pathways related to diseases such as cancer or neurodegenerative disorders.
Research indicates that certain chromone derivatives exhibit inhibitory effects on sirtuin enzymes, which are implicated in aging and metabolic regulation. The binding affinity and selectivity towards these targets can be influenced by structural modifications such as the introduction of difluoromethyl groups .
The physical properties of 2-(Difluoromethyl)benzo[h]chromen-4-one include its solubility in organic solvents like dichloromethane and ethanol, while being relatively insoluble in water due to its hydrophobic character. The melting point and boiling point can vary based on purity and specific synthesis conditions.
Chemically, this compound exhibits stability under normal laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile suggests potential applications in organic synthesis as a building block for more complex molecules.
Scientific Uses
2-(Difluoromethyl)benzo[h]chromen-4-one has potential applications across several scientific fields:
Benzo[h]chromen-4-one represents a polycyclic heterocyclic system formed by the angular fusion of a benzene ring (ring A) with the chromen-4-one (benzopyran-4-one) core (rings B and C). This tricyclic framework positions the carbonyl group at the 4-position of the pyran ring, creating a conjugated system that strongly influences its electronic properties and biological interactions [6]. The benzo[h] designation specifies the annelation pattern where the benzene ring is fused across the h-bond of the chromenone system, distinct from the more common linear benzo[f] or benzo[g] isomers.
The compound 2-(Difluoromethyl)benzo[h]chromen-4-one derives its name from this parent structure through C2 substitution with a difluoromethyl group (-CF₂H). According to IUPAC nomenclature rules, the carbonyl oxygen defines position 4, the fusion site is denoted by [h], and the difluoromethyl substituent is specified at position 2 of the heterocyclic core. This structural modification significantly alters the electronic environment compared to the unsubstituted parent compound or common aryl-substituted derivatives like 2-(4-methylphenyl)benzo[h]chromen-4-one (CAS 14756-26-4) or 2-(2-thienyl)-4H-benzo[h]chromen-4-one (CAS 14756-28-6) [5]. The C2 position is electronically critical as it is adjacent to both the carbonyl and the ring oxygen, allowing the electron-withdrawing -CF₂H group to influence the overall π-electron delocalization within the heterotricyclic system.
Table 1: Structural Characteristics of Benzo[h]chromen-4-one Derivatives
Compound Name | Substituent at C2 | Molecular Formula | CAS Number |
---|---|---|---|
Benzo[h]chromen-4-one | H | C₁₃H₈O₂ | Not provided |
2-(4-Methylphenyl)benzo[h]chromen-4-one | 4-Methylphenyl | C₂₀H₁₄O₂ | 14756-26-4 |
2-(2-Thienyl)benzo[h]chromen-4-one | 2-Thienyl | C₁₇H₁₀O₂S | 14756-28-6 |
2-(Difluoromethyl)benzo[h]chromen-4-one | Difluoromethyl (-CF₂H) | C₁₄H₈F₂O₂ | Not provided |
Fluorinated heterocycles constitute a cornerstone of modern medicinal chemistry, with approximately 30% of agrochemicals and 20% of pharmaceuticals containing at least one fluorine atom. The strategic incorporation of fluorine into bioactive molecules leverages several advantageous effects: enhanced metabolic stability by resisting oxidative degradation, improved bioavailability through optimized lipophilicity profiles, and increased binding affinity via electrostatic interactions with target proteins [4]. Chromenone derivatives, particularly benzo-fused systems, exhibit a remarkable spectrum of biological activities validated by extensive research. For instance, 2-(4-methylphenyl)-4H-benzo[h]chromen-4-one (EVT-261436) functions as a potent nontoxic enhancer of reactive oxygen species (ROS), selectively elevating oxidative stress markers in cancer cells without immediate cytotoxicity – a promising mechanism for selective anticancer activity .
Novel chromene derivatives synthesized via multi-component reactions demonstrate potent antimicrobial effects against Gram-positive and Gram-negative pathogens (MIC values as low as 0.007 µg/mL) and significant antiproliferative activity against cancer cell lines (IC₅₀ values of 0.3–2 µg/mL) [3]. The benzo[h]chromen-4-one scaffold provides a privileged structural template due to its ability to interact with diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions. Fluorination of this scaffold represents a logical strategy to amplify these desirable pharmacological properties while optimizing drug-like characteristics.
The difluoromethyl group (-CF₂H) exhibits unique physicochemical properties distinct from trifluoromethyl (-CF₃) or monofluoromethyl (-CH₂F) substituents. While the -CF₃ group is strongly electron-withdrawing and lipophilic, the -CF₂H moiety possesses moderate electron-withdrawing character (σₚ = 0.33) combined with significant hydrogen-bond donor capability due to the polarized C-H bond (pKₐ ≈ 26–28) [4]. This dual nature enables distinctive biomolecular interactions:
Hydrogen-Bond Donation: The acidic proton (δ⁺) in -CF₂H can act as a hydrogen bond donor with strength comparable to phenolic -OH or aniline -NH₂ groups. Abraham's hydrogen-bond acidity parameter [A] quantifies this behavior, with Ar-CF₂H systems showing [A] values >0.05 (compared to Ar-CH₃ at <0.01). This property is particularly valuable for targeting hydrogen-bond acceptor residues in enzyme active sites [4].
Lipophilicity Modulation: Difluoromethyl substitution increases lipophilicity compared to non-fluorinated analogs but less dramatically than trifluoromethylation. For example, difluoromethylbenzene (logP = 2.4) exhibits higher lipophilicity than toluene (logP = 2.1) but lower than trifluoromethylbenzene (logP = 3.1). This balance helps maintain optimal membrane permeability while avoiding excessive hydrophobicity that can compromise solubility and pharmacokinetics [4].
Metabolic Stabilization: The strong C-F bonds (bond dissociation energy ~105 kcal/mol for C-F vs ~85 kcal/mol for C-H in alkanes) and reduced susceptibility to cytochrome P450-mediated oxidation enhance metabolic stability relative to methyl or methylene substituents. This property extends the half-life of drug candidates, potentially reducing dosing frequency [4].
Table 2: Comparative Properties of Fluorinated Methyl Groups
Property | -CH₃ | -CFH₂ | -CF₂H | -CF₃ |
---|---|---|---|---|
Electron Withdrawing (σₚ) | -0.17 | ~0.15 | 0.33 | 0.54 |
H-Bond Acidity [A] | <0.01 | 0.03–0.05 | >0.05 | None |
logP (Benzene Analog) | 2.13 | 1.72 | 2.40 | 3.10 |
Van der Waals Volume (ų) | ~23 | ~35 | ~42 | ~46 |
In the specific context of benzo[h]chromen-4-ones, installing -CF₂H at C2 exploits the electronic sensitivity of the chromenone system. The electron-withdrawing effect can modulate the electron density at the carbonyl oxygen, potentially altering hydrogen-bond acceptor strength and overall molecular dipole. This strategic modification aims to enhance target binding affinity while optimizing absorption, distribution, and metabolism profiles for therapeutic applications in oncology and infectious diseases [3] [4]. The development of novel synthetic methodologies for late-stage difluoromethylation, as highlighted by advances in difluorocarbene reagents and transition metal catalysis [4] [7], now enables efficient access to such specialized fluorinated heterocycles for biological evaluation.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1